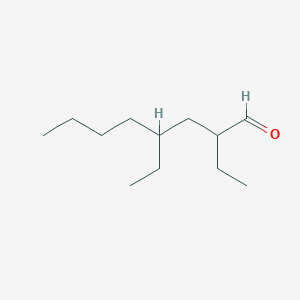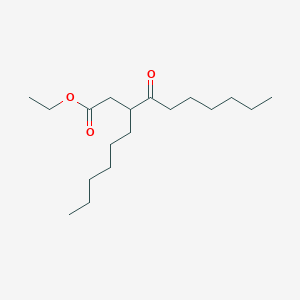
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate is a synthetic compound belonging to the benzoxazinone class of heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate typically involves the reaction of anthranilic acid with acetic anhydride. This reaction leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives . Another method involves the use of cyanuric chloride and dimethylformamide as cyclizing agents, which allows for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives without the need for traditional heating or microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, benzoyl chlorides, and iminium cations. Dimethylformamide and triethylamine are often used as solvents and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with acyl chlorides can lead to the formation of various 2-substituted benzoxazinone derivatives .
Aplicaciones Científicas De Investigación
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate involves the inhibition of bacterial growth. It targets specific enzymes and pathways in bacteria, leading to the disruption of essential cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4H-3,1-Benzoxazin-4-one: Another benzoxazinone derivative with similar antimicrobial properties.
6-Iodo-2,4-Dihydro-1H-3,1-Benzoxazine-2,4-Dione: A benzoxazine derivative with different substituents and properties.
8-Amino-3,4-Dihydro-2H-1,4-Benzoxazin-3-One: A compound with an amino group that exhibits different biological activities.
Uniqueness
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate is unique due to its specific substitution pattern and perchlorate group, which confer distinct chemical and biological properties. Its ability to inhibit a broad spectrum of bacteria makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
54789-70-7 |
|---|---|
Fórmula molecular |
C9H8ClNO6 |
Peso molecular |
261.61 g/mol |
Nombre IUPAC |
2-methyl-1,3-benzoxazin-4-one;perchloric acid |
InChI |
InChI=1S/C9H7NO2.ClHO4/c1-6-10-9(11)7-4-2-3-5-8(7)12-6;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5) |
Clave InChI |
PLSSPOPGLJZUIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)C2=CC=CC=C2O1.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)







![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)


